

Technical Guide: Certificate of Analysis for Betamethasone 17-Propionate-d5

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Compound of Interest

Compound Name: Betamethasone 17-Propionate-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for **Betamethasone 17-Propionate-d5**. This deuterated analog of betamethasone 17-propionate serves as a critical internal standard in pharmacokinetic and metabolic studies, as well as a reference material in the analysis of pharmaceutical formulations.

Core Compound Data

Betamethasone 17-Propionate-d5 is a stable isotope-labeled form of Betamethasone 17-Propionate, a potent glucocorticoid. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled drug.

Synonyms: $(11\beta,16\beta)$ -9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)pregna-1,4-diene-3,20-dione, Betamethasone 17 α -Propionate-d5[1][2][3]

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a certificate of analysis for **Betamethasone 17-Propionate-d5**. Data is compiled from various suppliers and analytical reports.



Parameter	Specification	Source
Molecular Formula	C25H28D5FO6	[1][2][4]
Molecular Weight	453.56 g/mol	[1][2][4]
Purity (by HPLC)	≥98%	[5]
Isotopic Purity	≥98% atom D	[5]
Appearance	White Solid	[3][5]
Storage	2-8°C Refrigerator, Long term at -18°C in a dry place	[3][5]

Experimental Protocols

Detailed methodologies for the analysis of Betamethasone 17-Propionate and its deuterated analog are crucial for obtaining accurate and reproducible results. Below are protocols derived from published analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of **Betamethasone 17-Propionate- d5** and separating it from potential impurities and degradation products.[6]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Altima C18 (250 x 4.6 mm, 5 μm)[6]
- Mobile Phase A: Water: Tetrahydrofuran: Acetonitrile (90:4:6, v/v/v)[6]
- Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20, v/v/v/)[6]
- Gradient: A gradient elution is typically employed to ensure the separation of all related substances.
- Flow Rate: 1.0 mL/min[6]



Column Temperature: 50°C[6]

Injection Volume: 20 μL[6]

Detection: UV at 240 nm[6]

 Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a known concentration (e.g., 100 μg/mL).[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol is designed for the sensitive and selective quantification of Betamethasone 17-Propionate in human plasma, using **Betamethasone 17-Propionate-d5** as an internal standard.[7]

- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: Hanbon Lichrospher C18[7]
- Mobile Phase: Methanol:Water (85:15, v/v)[7]
- Flow Rate: 0.7 mL/min[7]
- Ionization Mode: Positive/Negative ESI[7]
- Sample Preparation (Plasma):
 - Spike plasma samples with Betamethasone 17-Propionate-d5 internal standard.
 - Perform liquid-liquid extraction with ether-cyclohexane (4:1, v/v).[7]
 - Evaporate the organic layer to dryness.
 - Reconstitute the residue in the mobile phase for injection.



 Mass Spectrometric Detection: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

TLC can be employed for the separation and identification of betamethasone and its related compounds.

- Stationary Phase: Silica gel 60F₂₅₄ plates
- Mobile Phase: Chloroform:Methanol:Acetic Acid (99.5%) (28:5:0.5, v/v/v)
- Chamber Saturation: Saturate the chamber with the mobile phase for 30 minutes prior to plate development.
- Application: Spot 5 μL of the sample and standard solutions onto the plate.
- Development: Allow the solvent front to migrate 80 mm.
- Detection: Visualize the spots under UV light at 254 nm. Densitometric measurements can be performed at 246 nm for semi-quantitative analysis.

Workflow and Process Visualization

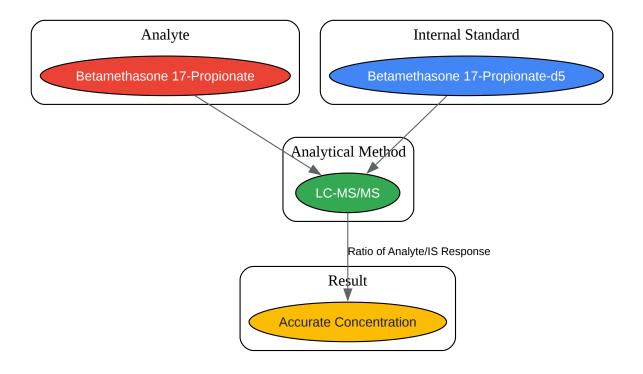
The following diagrams illustrate the typical experimental workflow for the analysis of **Betamethasone 17-Propionate-d5** and the logical relationship in a bioanalytical method.



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Caption: General workflow for the quantitative analysis of a sample using an internal standard.





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Caption: Logical relationship in a stable isotope dilution mass spectrometry experiment.

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